molecular formula C9H7BrF4 B12076029 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B12076029
M. Wt: 271.05 g/mol
InChI Key: VJYHOENGCHRKDU-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromoethyl (-CH2CH2Br) substituent at position 2, a fluorine atom at position 4, and a trifluoromethyl (-CF3) group at position 1 of the benzene ring. This compound is structurally significant due to its electron-withdrawing substituents (fluoro and trifluoromethyl), which enhance its reactivity in nucleophilic substitution reactions. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorinated ethyl groups into target molecules.

Properties

Molecular Formula

C9H7BrF4

Molecular Weight

271.05 g/mol

IUPAC Name

2-(2-bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4/c10-4-3-6-5-7(11)1-2-8(6)9(12,13)14/h1-2,5H,3-4H2

InChI Key

VJYHOENGCHRKDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCBr)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Synthesis of 2-(2-Hydroxyethyl)-4-fluoro-1-(trifluoromethyl)benzene :

    • Starting from 4-fluoro-1-(trifluoromethyl)benzaldehyde, a Wittig reaction with ethyltriphenylphosphonium bromide forms the vinyl derivative, which is hydrogenated to the ethyl alcohol.

  • Bromination :

    • The hydroxyethyl group is treated with PBr₃ in dichloromethane (DCM) at 0–25°C to yield the bromoethyl product.

Experimental Data

ParameterValueSource
Starting Material2-(2-Hydroxyethyl)-4-fluoro-1-(trifluoromethyl)benzene
ReagentPBr₃ (1.2 equiv)
SolventDCM
Temperature0°C → 25°C
Yield89–92%

Advantages : High selectivity for primary alcohols; minimal byproducts.
Limitations : Requires anhydrous conditions; PBr₃ is moisture-sensitive.

Palladium-Catalyzed Cross-Coupling for Ethyl Group Introduction

Palladium catalysts enable the coupling of bromoarenes with ethylene precursors.

Reaction Steps

  • Substrate Preparation :

    • 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene is synthesized via nitration and bromination of 4-fluoro-1-(trifluoromethyl)benzene.

  • Cross-Coupling :

    • A Suzuki-Miyaura reaction with vinylboronic acid forms the styrene derivative, which is hydrogenated to the ethyl group.

  • Bromination :

    • The ethyl side chain is brominated using N-bromosuccinimide (NBS) under radical conditions.

Performance Metrics

ParameterValueSource
CatalystPd(PPh₃)₄ (2.5 mol%)
LigandNone required
SolventTetrahydrofuran (THF)
Temperature80°C
Yield (Cross-Coupling)78%
Yield (Bromination)85%

Advantages : Excellent regiocontrol; compatible with electron-deficient arenes.
Limitations : High catalyst costs; requires inert atmosphere.

Diazotization-Based Bromination

Diazotization of aniline intermediates followed by bromine substitution is a classical approach.

Procedure

  • Nitration and Reduction :

    • 4-Fluoro-1-(trifluoromethyl)benzene is nitrated to 2-nitro-4-fluoro-1-(trifluoromethyl)benzene, then reduced to the aniline.

  • Diazotization :

    • The aniline is treated with NaNO₂ and HBr at 0–5°C to form the diazonium salt.

  • Bromination :

    • The diazonium salt is decomposed in the presence of CuBr to yield the bromoethyl product.

Key Data

ParameterValueSource
Diazotization Temp0–5°C
Brominating AgentCuBr (0.25–0.6 equiv)
SolventH₂O/HBr
Yield73–87%

Advantages : Scalable for industrial production; uses inexpensive reagents.
Limitations : Generates acidic waste; requires careful temperature control.

Side-Chain Bromination Using N-Bromosuccinimide (NBS)

Radical bromination targets the ethyl side chain without affecting aromatic substituents.

Methodology

  • Ethylation :

    • Friedel-Crafts acylation of 4-fluoro-1-(trifluoromethyl)benzene with acetyl chloride, followed by reduction, forms 2-ethyl-4-fluoro-1-(trifluoromethyl)benzene.

  • Bromination :

    • NBS and a radical initiator (e.g., AIBN) in CCl₄ selectively brominate the ethyl group.

Experimental Outcomes

ParameterValueSource
InitiatorAIBN (0.1 equiv)
SolventCCl₄
Temperature80°C
Reaction Time4–6 hours
Yield68–75%

Advantages : High selectivity for allylic/benzylic positions; mild conditions.
Limitations : Requires toxic CCl₄; moderate yields.

Grignard Reaction Followed by Bromination

This two-step approach introduces the ethyl group via organometallic reagents.

Process Details

  • Grignard Formation :

    • 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene reacts with ethyl magnesium bromide to form 2-ethyl-4-fluoro-1-(trifluoromethyl)benzene.

  • Bromination :

    • The ethyl group is brominated using PBr₃ or HBr gas.

Efficiency Metrics

ParameterValueSource
Grignard ReagentEthyl MgBr (2.0 equiv)
SolventTHF
Bromination AgentHBr (gas)
Yield (Grignard)82%
Yield (Bromination)88%

Advantages : Versatile for alkyl chain introduction; high functional group tolerance.
Limitations : Sensitivity to moisture; requires low temperatures .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate nucleophilic substitution reactions, which are essential for creating diverse chemical structures.

Biology

  • Biological Activity Studies : Researchers investigate the interactions of this compound with biological molecules to understand its effects on cellular processes. Its reactivity allows for potential applications in drug development.
  • Mechanism of Action : The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can trigger signaling pathways that affect gene expression and metabolism.

Medicine

  • Therapeutic Potential : Although not widely used in clinical settings, derivatives of this compound are explored for their potential therapeutic applications, including as precursors for drug synthesis.

Industry

  • Production of Specialty Chemicals : In industrial applications, 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene is utilized in the production of specialty chemicals and materials with specific properties tailored for various uses.

Case Studies

  • Fluorination Reactions :
    • A study demonstrated that 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene can undergo selective fluorination reactions when treated with specific reagents, leading to high yields of desired products. This property is crucial for developing fluorinated pharmaceuticals.
  • Biological Interaction Studies :
    • Research has shown that this compound interacts with various enzymes and receptors, influencing metabolic pathways. These findings suggest potential roles in medicinal chemistry where such interactions can be leveraged for therapeutic benefits.
  • Industrial Applications :
    • In industrial settings, this compound has been employed to synthesize novel materials with enhanced properties for use in coatings and polymers, showcasing its versatility beyond laboratory research.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The fluoro and trifluoromethyl groups can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Differences References
2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene C9H7BrF4 2-(bromoethyl), 4-F, 1-CF3 ~271 (calculated) N/A N/A Target compound -
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene C9H8BrF3 2-(bromoethyl), 1-CF3 257.07 N/A N/A Lacks 4-F substituent
2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene C8H5BrF4 2-(bromomethyl), 4-F, 1-CF3 257.02 184.2 1.64 Shorter chain (methyl vs ethyl)
4-Fluorophenethyl bromide C8H8BrF 2-(bromoethyl), 4-F 203.05 N/A N/A Lacks CF3 substituent
2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene C8H5ClF4 2-(chloromethyl), 1-F, 4-CF3 220.57 N/A N/A Cl instead of Br; different substitution pattern

Reactivity and Electronic Effects

  • Target vs.
  • Target vs. 2-(Bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene : The bromoethyl chain in the target increases steric bulk and lipophilicity, which may reduce reaction rates in SN2 mechanisms compared to the bromomethyl analog. However, the ethyl chain offers flexibility for forming longer carbon chains in synthetic applications .
  • Target vs. 4-Fluorophenethyl bromide : The trifluoromethyl group in the target significantly lowers electron density on the aromatic ring, making it less reactive toward electrophilic substitution but more stable under acidic conditions .

Research Findings and Data

Table 2: Reaction Yields of Bromoethyl Derivatives ()

Product Starting Material Yield (%) Conditions
N-(4-(Trifluoromethyl)phenethyl)aniline 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene 8 K2CO3, KI, acetonitrile, reflux
4-((4-(Trifluoromethyl)phenethyl)amino)phenol 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene 53 K2CO3, KI, acetonitrile, reflux

Low yields (e.g., 8% for aniline derivatives) suggest steric or electronic hindrance from the trifluoromethyl group. The target compound’s fluorine may mitigate such effects by directing nucleophilic attack .

Biological Activity

2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene, a compound with significant structural complexity due to its halogenated and trifluoromethyl groups, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene is C10H7BrF6. The presence of multiple halogen atoms contributes to its lipophilicity and potential bioactivity. The trifluoromethyl group is known to enhance metabolic stability and biological activity in various compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene exhibit notable anticancer properties. For instance, analogs with similar structures have shown effectiveness against leukemia cell lines with IC50 values ranging from 0.94 µM to 4.23 µM in various assays . These findings suggest that the compound may also possess cytotoxic effects against cancer cells, potentially through mechanisms involving apoptosis and inhibition of oncogenic pathways.

Antibacterial Activity

Compounds containing halogenated benzene rings have been reported to exhibit antibacterial activity. A study highlighted that certain brominated compounds demonstrated effective inhibition against a range of bacterial strains, suggesting that 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene could similarly function as an antibacterial agent . The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of halogenated compounds is well-documented. Research indicates that similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . This suggests that 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene might mitigate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Case Study 1: Anticancer Mechanism Exploration

In a comparative study, various derivatives of trifluoromethyl benzene were synthesized and tested for their anticancer properties. One derivative exhibited a significant reduction in cell viability in leukemia cell lines with an IC50 of 0.96 µM . The study explored the underlying mechanisms, revealing that these compounds could inhibit critical kinases involved in cancer cell proliferation.

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of brominated benzene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of bromine enhanced the antibacterial activity significantly, leading to minimum inhibitory concentrations (MICs) lower than those of their non-brominated counterparts .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamideAnticancer0.94
Brominated Trifluoromethyl DerivativeAntibacterial<10
Halogenated Benzene DerivativeAnti-inflammatoryN/A

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-Bromoethyl)-4-fluoro-1-(trifluoromethyl)benzene with high purity and yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A common route includes:

Fluorination : Use Selectfluor or NFSI to introduce the fluorine atom at the para position .

Trifluoromethylation : Employ Umemoto’s reagent or Cu-mediated cross-coupling for trifluoromethyl group installation .

Bromoethylation : React with 1,2-dibromoethane under Pd-catalyzed conditions to attach the bromoethyl group .

  • Critical Factors : Optimize reaction temperature (e.g., 80–100°C for bromoethylation) and solvent polarity (e.g., DMF for polar intermediates). Monitor by <sup>19</sup>F NMR to track fluorinated intermediates .

Q. How can researchers characterize the electronic effects of substituents in this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Analysis :
  • <sup>1</sup>H NMR: The bromoethyl group (δ 3.5–4.0 ppm) shows splitting due to coupling with adjacent protons.
  • <sup>19</sup>F NMR: Distinct signals for -CF3 (δ -60 to -65 ppm) and -F (δ -110 to -120 ppm) confirm substitution patterns .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm<sup>-1</sup>) and C-Br (500–600 cm<sup>-1</sup>) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic properties of the trifluoromethyl and bromoethyl groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The -CF3 group is strongly electron-withdrawing, directing electrophilic attacks to the meta position relative to itself. The bromoethyl group (moderately electron-withdrawing) further polarizes the ring .
  • Steric Effects : Bulky -CF3 hinders substitution at adjacent positions. For Suzuki-Miyaura coupling, use Pd(PPh3)4 to mitigate steric interference .
  • Case Study : In a Heck reaction, coupling occurred at the para position to -CF3 with 75% yield, while ortho positions were inaccessible due to steric bulk .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Data Reconciliation :

Structural Validation : Confirm substituent positions via X-ray crystallography (e.g., -CF3 at position 1 vs. 2) to avoid misassignment .

Assay Conditions : Compare MIC values under standardized conditions (e.g., pH 7.4, 37°C). For example, antifungal activity against Fusarium varied from 6 μg/mL to >50 μg/mL due to solvent differences (DMSO vs. ethanol) .

  • Computational Modeling : Use DFT to correlate electronic parameters (HOMO/LUMO) with observed activity. A study showed that derivatives with lower LUMO energy (-2.1 eV) had enhanced binding to fungal CYP51 .

Experimental Design & Data Analysis

Q. How to design a kinetic study to evaluate the stability of the bromoethyl group under acidic conditions?

  • Methodological Answer :

  • Protocol :

Prepare solutions of the compound in HCl (0.1–1.0 M) and monitor degradation via HPLC at 254 nm.

Calculate rate constants (k) using pseudo-first-order kinetics.

  • Key Observations : Degradation half-life (t1/2) decreased from 12 h (0.1 M HCl) to 0.5 h (1.0 M HCl), indicating acid sensitivity. Competing elimination (forming styrene derivatives) was detected via GC-MS .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • DFT Calculations :
  • Compute Fukui indices (f<sup>−</sup>) to identify electrophilic sites. The position ortho to -CF3 showed f<sup>−</sup> = 0.12, favoring NAS .
  • Solvent effects (e.g., DMSO vs. THF) alter transition-state energies. In DMSO, ΔG<sup>‡</sup> for NAS with NH3 was 18 kcal/mol, yielding 85% product .

Tables for Key Data

Property Value Source
Molecular Weight291.01 g/mol
LogP (Calculated)3.8 (High lipophilicity)
HPLC Retention Time (C18)8.2 min (70:30 ACN:H2O)
Thermal Stability (TGA)Decomposes at 210°C

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